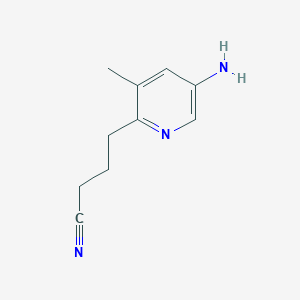
5-Amino-2-(3-cyanopropyl)-3-methylpyridine
Cat. No. B8632687
M. Wt: 175.23 g/mol
InChI Key: HITVVFULAUFLSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04486434
Procedure details


5-Nitro-2-(3-cyanopropyl)-3-methylpyridine (5.9 g) was hydrogenated in ethanol (150 ml) with palladium on charcoal (0.59 g of 10%) at 140 kPa, for 2.5 hrs. The filtered solution was concentrated to dryness, the residue was triturated with ether to give 5-amino-2-(3-cyanopropyl)-3-methylpyridine (4.70 g) m.p. 103°-105° C.
Name
5-Nitro-2-(3-cyanopropyl)-3-methylpyridine
Quantity
5.9 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH3:15])[C:7]([CH2:10][CH2:11][CH2:12][C:13]#[N:14])=[N:8][CH:9]=1)([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([CH3:15])[C:7]([CH2:10][CH2:11][CH2:12][C:13]#[N:14])=[N:8][CH:9]=1
|
Inputs


Step One
|
Name
|
5-Nitro-2-(3-cyanopropyl)-3-methylpyridine
|
|
Quantity
|
5.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=NC1)CCCC#N)C
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0.59 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtered solution was concentrated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was triturated with ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C(C(=NC1)CCCC#N)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
